ethyl 3-oxo-4-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate
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Overview
Description
Ethyl 3-oxo-4-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyridine ring, a triazole ring, and a pyridazine ring, all of which are fused together. The presence of these heterocyclic rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Scientific Research Applications
Ethyl 3-oxo-4-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to exhibit potential antiviral and antimicrobial activities .
Mode of Action
It’s worth noting that triazole compounds, which are part of the structure of the given compound, are known for their ability to form hydrogen bonds with different target receptors . This interaction can lead to changes in the function of the target, which can result in therapeutic effects.
Biochemical Pathways
Compounds with similar structures have been reported to exhibit antiviral and antimicrobial activities, suggesting that they may interfere with the life cycle of viruses or the growth of microbes .
Result of Action
Compounds with similar structures have been reported to exhibit antiviral and antimicrobial activities , suggesting that they may inhibit the replication of viruses or the growth of microbes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-4-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving hydrazine and a suitable nitrile compound.
Formation of the Pyridazine Ring: The triazole intermediate is then reacted with a pyridine derivative to form the pyridazine ring via a condensation reaction.
Introduction of the Sulfanyl Group: The resulting compound is then treated with a thiol reagent to introduce the sulfanyl group.
Esterification: Finally, the compound undergoes esterification with ethyl acetoacetate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-4-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide, and pyridine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Alkylated or acylated derivatives.
Comparison with Similar Compounds
Ethyl 3-oxo-4-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound also features a triazole ring and exhibits antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Known for its antibacterial properties and used in the synthesis of various derivatives.
Indole Derivatives: These compounds have diverse biological activities, including anti-inflammatory and analgesic properties.
The uniqueness of this compound lies in its specific combination of heterocyclic rings and the presence of the sulfanyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-oxo-4-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c1-2-24-15(23)8-12(22)10-25-14-6-5-13-18-19-16(21(13)20-14)11-4-3-7-17-9-11/h3-7,9H,2,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULCTBVBUBPCCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NN2C(=NN=C2C3=CN=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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